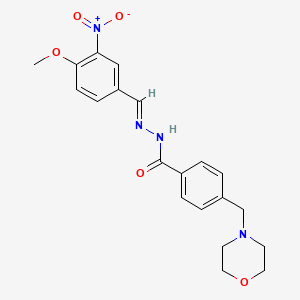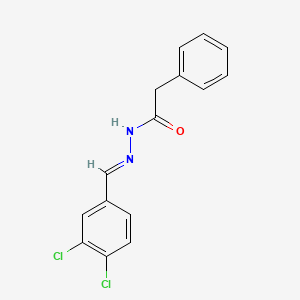![molecular formula C20H20N6O2 B5537039 3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of the pyridazine family, known for its potential biological activities and importance in medicinal chemistry.
Synthesis Analysis
The synthesis of N-aryl(pyrimidinyl) piperazinylalkyl(hydroxyalkyl) derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines, including compounds similar to the one , has been described in studies. These compounds have shown biological activity in preliminary pharmacological tests (Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques like XRD, NMR, and LC-MS. One such study focused on the structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into the molecular structure of similar compounds (Sallam et al., 2021).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of pyridazine derivatives. For instance, the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group have been studied, which gives insights into the chemical behavior of related compounds (Asahina et al., 2008).
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has shown that compounds structurally related to 3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine, specifically piperazinyl oxazolidinones, possess significant antibacterial properties. These compounds are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and have been found to exhibit in vivo potency comparable to known antibacterial agents like linezolid (Tucker et al., 1998).
Synthesis and Pharmacological Evaluation
Another study focused on the synthesis and preliminary pharmacological testing of N-aryl(pyrimidinyl) piperazinylalkyl(hydroxyalkyl) derivatives of tetra- and hexahydropyrido[3,4-d]pyridazines, revealing biological activity in early pharmacological assessments (Śladowska et al., 1996).
Anti-inflammatory and Antiviral Activities
Compounds with the pyridazine structure have been synthesized for their potential anti-inflammatory and antiviral activities. For instance, derivatives synthesized using citrazinic acid showed promising anti-inflammatory activity comparable to known drugs like Prednisolone (Amr et al., 2007). Moreover, benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant activities against influenza A virus (H5N1), highlighting the potential for developing new antiviral agents from this chemical class (Hebishy et al., 2020).
Structural and Chemical Analysis
The structural and chemical properties of related compounds have been thoroughly investigated, providing insight into their potential applications in medicinal chemistry. For example, the study of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine explored its synthesis, structural analysis, and theoretical calculations to understand its chemical behavior and interaction potentials (Sallam et al., 2021).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. While the mechanism of action for similar compounds has been studied , the specific mechanism of action for “3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine” is not available in the current resources.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. While the safety and hazards of similar compounds have been studied , the specific safety and hazards of “3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine” are not available in the current resources.
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15-3-8-18(24-23-15)25-11-13-26(14-12-25)19(27)16-4-6-17(7-5-16)28-20-21-9-2-10-22-20/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLRNQXNMCLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)


![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)